molecular formula C19H18N2 B14718920 5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole CAS No. 21240-68-6

5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole

Cat. No.: B14718920
CAS No.: 21240-68-6
M. Wt: 274.4 g/mol
InChI Key: ZOBMLFKZTVQMHB-UHFFFAOYSA-N
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Description

5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole is a tetracyclic compound belonging to the pyridocarbazole family. This compound is structurally related to ellipticine, a natural product known for its potent anti-cancer properties . The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole typically involves multi-step organic reactions. One common method involves the cyclodehydration of azomethines derived from 3-formyl-carbazoles and aminoacetals in the presence of orthophosphoric acid . This reaction yields various methyl-substituted pyridocarbazoles, including this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole involves several molecular targets and pathways:

Comparison with Similar Compounds

5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole is similar to other pyridocarbazoles, such as:

The uniqueness of this compound lies in its specific methyl substitutions, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

21240-68-6

Molecular Formula

C19H18N2

Molecular Weight

274.4 g/mol

IUPAC Name

5,7,10,11-tetramethyl-6H-pyrido[4,3-b]carbazole

InChI

InChI=1S/C19H18N2/c1-10-5-6-11(2)18-16(10)17-12(3)15-9-20-8-7-14(15)13(4)19(17)21-18/h5-9,21H,1-4H3

InChI Key

ZOBMLFKZTVQMHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C(=C4C=CN=CC4=C3C)C)NC2=C(C=C1)C

Origin of Product

United States

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